2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide is a heterocyclic compound that features a thiazole ring and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and the pyridazine ring as an electrophile.
Introduction of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, where the pyridazine ring is reduced to a dihydropyridazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiazole and pyridazine derivatives.
Scientific Research Applications
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide can be compared with other similar compounds, such as:
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]acetamide: Lacks the sulfanyl group, which may affect its biological activity.
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfonamide: Contains a sulfonamide group instead of a sulfanyl group, which may alter its chemical reactivity and biological activity.
2-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]thioacetamide: Contains a thioacetamide group, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-6-11(18-7(2)13-6)8-3-4-10(15-14-8)17-5-9(12)16/h3-4H,5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQRNALKWRLXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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